![molecular formula C20H17N5O4 B2861334 3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893940-21-1](/img/structure/B2861334.png)
3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives, such as pyrazolines and pyridopyrimidines, are heterocyclic chemical compounds with a natural or synthetic origin . They have been the focus of many studies due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of amines with carboxylic anhydrides or acid chlorides . The specific synthesis process for “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would depend on the exact structure and functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like NMR and HPLC . The specific structure of “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would need to be determined through similar methods.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds within the heterocyclic ring structure . The specific reactions that “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” undergoes would depend on its exact structure and the conditions under which it is studied.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their exact structure . Determining the properties of “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would require specific experimental data.科学的研究の応用
Synthesis and Biological Evaluation
A significant body of research has been dedicated to the synthesis and biological evaluation of compounds structurally related to "3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one". For instance, the synthesis of fused thiazolo[3,2-a]pyrimidine derivatives has been reported, showcasing their antibacterial, antioxidant, and DNA cleavage activities. These compounds exhibit promising antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as antioxidant activity comparable to standard drugs like Trolox (Banothu et al., 2014).
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives has highlighted their significant antinociceptive (pain-relieving) and anti-inflammatory properties, making them potential candidates for the treatment of pain and inflammation without the ulcerogenic side effects commonly associated with NSAIDs (Selvam et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents
Another study synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, providing a foundation for further exploration of such compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
The synthesis of novel compounds with anti-inflammatory, analgesic, and anticonvulsant activities from naturally occurring visnagin has been reported. These findings underscore the potential of such derivatives in developing new treatments for inflammation, pain, and convulsive disorders (El-Sawy et al., 2014).
COX-2 Selective Inhibitors
A series of bicyclic pyrazolo[1,5-a]pyrimidines were evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have potential therapeutic applications in conditions where COX-2 mediated inflammation is a concern, offering a pathway to the development of new anti-inflammatory drugs (Almansa et al., 2001).
Safety And Hazards
将来の方向性
The future directions for research on similar compounds often involve further exploration of their biological activities and potential therapeutic applications . The future directions for “3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” would depend on the results of initial studies on its properties and activities.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-16-9-8-14(10-17(16)29-2)25-19-18(22-23-25)20(27)24(12-21-19)11-15(26)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRSBMLOZWBGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

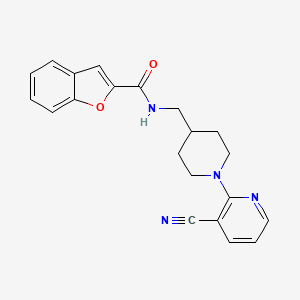
![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)
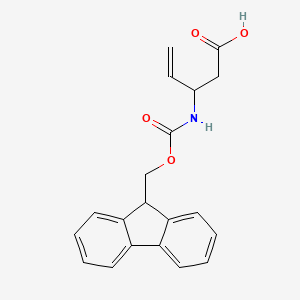
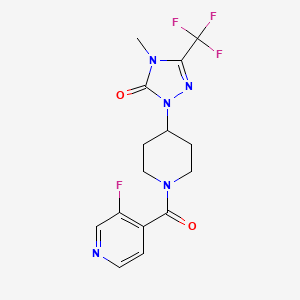
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)
![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)
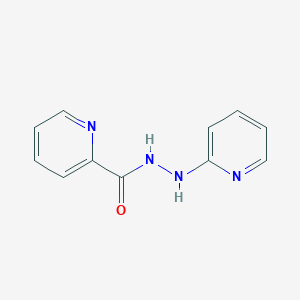
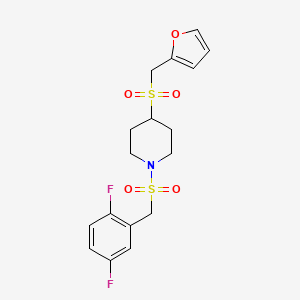
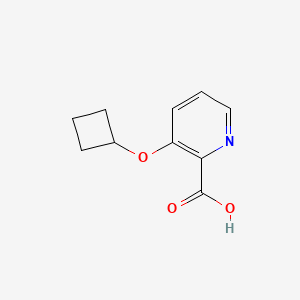

![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)
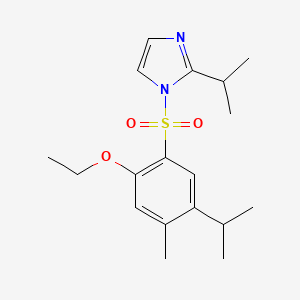
![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)